molecular formula C12H16OS B8560314 2-(Cyclopentylmethylthio)phenol

2-(Cyclopentylmethylthio)phenol

Cat. No.: B8560314
M. Wt: 208.32 g/mol
InChI Key: UULMZEXMMFJQEX-UHFFFAOYSA-N
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Description

Contextual Background of Thiophenols and Phenols in Organic and Medicinal Chemistry

Phenols and their derivatives are a class of aromatic compounds characterized by a hydroxyl group directly attached to an aromatic ring. This structural feature imparts a mild acidity to the hydroxyl proton and makes the aromatic ring highly reactive towards electrophilic substitution. In medicinal chemistry, the phenol (B47542) moiety is a common feature in a wide array of biologically active compounds, including antimicrobials, antioxidants, anti-inflammatory agents, and anticancer drugs. eurekaselect.com The antioxidant properties of phenols are particularly noteworthy, stemming from their ability to scavenge free radicals. mdpi.com

Thiophenols, the sulfur analogs of phenols, and more broadly aryl thioethers, are organosulfur compounds that also play a significant role in organic synthesis and medicinal chemistry. foodb.ca The thioether linkage is a key structural component in various pharmaceuticals and natural products. The presence of a sulfur atom can influence the lipophilicity, metabolic stability, and binding interactions of a molecule with biological targets.

The combination of both phenol and thioether functionalities within the same molecule, as seen in 2-(Cyclopentylmethylthio)phenol, offers a rich scaffold for chemical exploration. The interplay between these two functional groups can lead to unique physicochemical and biological properties.

Rationale for Investigating this compound

The rationale for the focused investigation of this compound stems from the potential for synergistic or novel properties arising from its hybrid structure. The phenolic hydroxyl group provides a handle for potential antioxidant activity and for forming hydrogen bonds with biological receptors. The thioether linkage, coupled with the bulky and lipophilic cyclopentyl group, can enhance the molecule's interaction with hydrophobic pockets in enzymes or receptors.

Furthermore, the relative positioning of the hydroxyl and the cyclopentylmethylthio groups on the aromatic ring (ortho-substitution) can lead to intramolecular interactions that may influence the compound's conformation and reactivity. Research into this specific molecule could therefore be driven by the hypothesis that the unique combination and spatial arrangement of its functional groups could result in valuable biological activities.

Scope and Objectives of Research on this compound

The primary scope of research on this compound would be to synthesize the compound, characterize its structure and physicochemical properties, and evaluate its potential biological activities.

The key objectives would include:

Synthesis and Structural Elucidation: To develop a robust and efficient synthetic route to this compound and to confirm its molecular structure using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Characterization: To determine key physicochemical properties of the compound, such as its melting point, boiling point, solubility, and lipophilicity (logP).

Evaluation of Biological Activity: To screen this compound for a range of biological activities, with a particular focus on areas suggested by its structural motifs, such as antioxidant, antimicrobial, and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of derivatives of this compound to understand how modifications to its structure affect its biological activity.

Overview of Key Research Paradigms Applied to this compound

The investigation of this compound would likely employ a multidisciplinary approach, integrating principles and techniques from synthetic organic chemistry, analytical chemistry, and pharmacology.

A typical research paradigm would involve:

Chemical Synthesis: The synthesis would likely start from readily available precursors such as 2-mercaptophenol (B73258) and a cyclopentylmethyl halide or tosylate. The reaction conditions would be optimized to maximize the yield and purity of the final product.

Spectroscopic Analysis: Following synthesis, the compound's identity and purity would be rigorously confirmed.

In Vitro Biological Assays: The synthesized compound would be subjected to a battery of in vitro assays. For example, its antioxidant potential could be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov Its antimicrobial activity could be tested against a panel of pathogenic bacteria and fungi.

Computational Modeling: Molecular modeling techniques could be employed to predict the compound's three-dimensional structure, its electronic properties, and its potential interactions with biological targets. This can provide insights that guide the design of more potent analogs.

Due to the novelty of this specific compound, detailed research findings are not yet prevalent in the public domain. However, based on the known properties of related compounds, a hypothetical profile can be constructed.

Detailed Research Findings

While specific experimental data for this compound is not available, the following tables present typical data that would be collected for such a compound, with comparative data for related known molecules to provide context.

Table 1: Physicochemical Properties of Phenol and Related Thioethers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
PhenolC₆H₆O94.1140.5181.7
2-(Methylthio)phenolC₇H₈OS140.20N/A225-227
This compound (Predicted) C₁₂H₁₆OS 208.32 N/A N/A

Data for Phenol and 2-(Methylthio)phenol are from established chemical databases. Data for this compound is predicted and would need to be determined experimentally.

Table 2: Spectroscopic Data for a Hypothetical Synthesis of this compound

Spectroscopic TechniqueExpected Key Signals
¹H NMR (CDCl₃, ppm)δ 7.2-6.8 (m, 4H, Ar-H), δ 5.5-6.0 (s, 1H, Ar-OH), δ 2.9 (d, 2H, S-CH₂), δ 2.3 (m, 1H, CH-cyclopentyl), δ 1.8-1.2 (m, 8H, cyclopentyl-CH₂)
¹³C NMR (CDCl₃, ppm)δ 155 (C-OH), δ 136-115 (Ar-C), δ 42 (S-CH₂), δ 39 (CH-cyclopentyl), δ 32, 25 (cyclopentyl-CH₂)
IR (cm⁻¹)3400 (broad, O-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1580, 1480 (aromatic C=C stretch)
Mass Spectrometry (m/z)208 [M]⁺

This data is a prediction based on the expected structure and would need to be confirmed by actual experimental results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-(cyclopentylmethylsulfanyl)phenol

InChI

InChI=1S/C12H16OS/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,9H2

InChI Key

UULMZEXMMFJQEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CSC2=CC=CC=C2O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Cyclopentylmethylthio Phenol

Strategies for the De Novo Synthesis of 2-(Cyclopentylmethylthio)phenol

The de novo synthesis of this compound can be approached through several strategic pathways, focusing on the formation of the key carbon-sulfur (C-S) bond and the incorporation of the cyclopentylmethyl moiety.

Multistep Synthetic Pathways and Route Optimization

The most direct and common method for the synthesis of this compound involves the S-alkylation of 2-mercaptophenol (B73258) with a suitable cyclopentylmethyl halide, such as cyclopentylmethyl bromide or chloride. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

A general synthetic scheme is as follows: Starting Materials: 2-Mercaptophenol and Cyclopentylmethyl Bromide Reaction: Nucleophilic substitution (SN2) Conditions: A base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. nih.gov

The optimization of this route involves screening different bases and solvents to maximize the yield and minimize side products, such as O-alkylation of the phenolic hydroxyl group. The use of a milder base and a polar aprotic solvent generally favors S-alkylation over O-alkylation.

Table 1: Representative Conditions for S-Alkylation of 2-Mercaptophenol

Alkylating Agent Base Solvent Temperature (°C) Representative Yield (%)
Cyclopentylmethyl Bromide K2CO3 DMF 25 >90
Cyclopentylmethyl Chloride NaH THF 0 - 25 85-95
Cyclopentylmethyl Tosylate Cs2CO3 Acetonitrile 50 >90

Note: These are representative conditions based on general thiol alkylation reactions and may require optimization for the specific synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes. This includes the use of greener solvents, such as water or ethanol, and minimizing the use of hazardous reagents.

One approach is to perform the S-alkylation under phase-transfer catalysis (PTC) conditions. This can facilitate the reaction in a biphasic system (e.g., water/toluene), reducing the need for large volumes of organic solvents. Another green strategy is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net

Furthermore, exploring thiol-free synthetic methods, where the sulfur atom is introduced from an odorless and more stable reagent, represents an advanced green chemistry approach. nih.gov

Catalyst Systems for Phenolic and Thioether Bond Formation

While the direct S-alkylation of 2-mercaptophenol is often efficient without a catalyst, metal-catalyzed cross-coupling reactions represent a powerful alternative for the formation of the aryl-sulfur bond. acsgcipr.org For instance, a copper- or palladium-catalyzed coupling of a 2-halophenol with cyclopentylmethanethiol (B3054468) could be envisioned. acsgcipr.org These methods are particularly useful when the direct SN2 reaction is sluggish or leads to side products.

Buchwald-Hartwig amination-type conditions, which are well-established for C-N bond formation, have been adapted for C-S bond formation as well. acsgcipr.org These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand.

Functionalization and Derivatization of this compound Scaffolds

The presence of both a phenolic hydroxyl group and a thioether linkage in this compound allows for a wide range of functionalization and derivatization reactions, enabling the synthesis of a diverse library of related compounds.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for modification, allowing for the formation of ethers and esters. nih.gov

Etherification: The Williamson ether synthesis is a classic and reliable method for converting the phenolic hydroxyl group into an ether. masterorganicchemistry.comwikipedia.orgbyjus.comlibretexts.orgkhanacademy.org This involves deprotonating the phenol (B47542) with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comwikipedia.orgbyjus.comlibretexts.orgkhanacademy.org

Esterification: The phenol can be readily converted to an ester by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction is typically high-yielding and proceeds under mild conditions.

Table 2: Representative Derivatization Reactions of the Phenolic Hydroxyl Group

Reaction Type Reagent Base Solvent Product Type
Etherification Methyl Iodide NaH THF Aryl Methyl Ether
Esterification Acetyl Chloride Pyridine Dichloromethane Aryl Acetate (B1210297)
Silylation TBDMSCl Imidazole DMF Aryl Silyl Ether

Note: These are general derivatization methods for phenols and would be applicable to this compound.

Transformations Involving the Thioether Linkage and Sulfur Atom

The thioether linkage is another reactive site in the molecule, primarily susceptible to oxidation at the sulfur atom.

Oxidation to Sulfoxide (B87167): The thioether can be selectively oxidized to the corresponding sulfoxide using a variety of oxidizing agents. Mild oxidants such as sodium periodate (B1199274) (NaIO4) or one equivalent of hydrogen peroxide (H2O2) are commonly used to achieve this transformation while minimizing over-oxidation to the sulfone. organic-chemistry.orgacsgcipr.org

Oxidation to Sulfone: Stronger oxidizing agents, such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO4), or meta-chloroperoxybenzoic acid (m-CPBA), will oxidize the thioether directly to the sulfone. acsgcipr.orgorganic-chemistry.org The choice of oxidant and reaction conditions allows for controlled access to either the sulfoxide or the sulfone. acsgcipr.orgorganic-chemistry.org

Table 3: Oxidation of the Thioether Linkage

Target Product Oxidizing Agent Solvent Conditions
Sulfoxide 1 eq. H2O2 Acetic Acid Room Temperature
Sulfoxide NaIO4 Methanol/Water 0 °C to Room Temperature
Sulfone excess m-CPBA Dichloromethane Room Temperature
Sulfone KMnO4 Acetic Acid/Water 0 °C to Room Temperature

Note: These are general conditions for the oxidation of aryl thioethers.

Substituent Effects on the Aromatic Ring System

The electronic nature of substituents on the phenolic ring significantly influences the synthetic routes to 2-(alkylthio)phenols, including this compound. The key transformation often involves the nucleophilic attack of a thiolate on an activated aromatic ring or a metal-catalyzed cross-coupling reaction.

In nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups (EWGs) at the ortho and para positions to a leaving group (typically a halide) is crucial for activating the ring towards nucleophilic attack. libretexts.orgnih.gov For instance, the synthesis of substituted 2-(phenylthio)phenols has been achieved from simple phenols and aromatic halides using dimethyl sulfoxide as an oxidant in a copper(I)-catalyzed tandem C-S coupling/C-H functionalization. bohrium.com The reactivity in SNAr reactions is highly dependent on the electronic nature of the heteroarenes and the orientation of the halogen. nih.gov For electron-rich heteroarenes, an additional electron-withdrawing group such as an ester, keto, cyano, or nitro group is often required for the reaction to proceed efficiently. nih.gov

Conversely, the presence of electron-donating groups (EDGs) on the phenol ring can hinder direct SNAr reactions by increasing the electron density of the aromatic system, thus making it less susceptible to nucleophilic attack. However, recent strategies have been developed to overcome this limitation. One such method involves the generation of a phenoxyl radical, which acts as a powerful transient electron-withdrawing group, enabling nucleophilic aromatic substitution of halophenols even with electron-donating substituents. nih.gov

Transition metal-catalyzed reactions offer an alternative approach where substituent effects can be more complex. In palladium-catalyzed C-S cross-coupling reactions, both electron-rich and electron-deficient aryl halides can be effectively coupled with thiols. bohrium.com Iron-catalyzed ortho-selective functionalization of phenols has also been demonstrated, where the regioselectivity is primarily dictated by the steric hindrance of the substituents on the phenol. lookchem.com For example, meta-substituted phenols provide completely regioselective products. lookchem.com

The table below summarizes the general influence of substituents on the synthesis of 2-thio-substituted phenols.

Substituent Type on Phenolic RingEffect on Nucleophilic Aromatic Substitution (SNAr)Effect on Metal-Catalyzed Cross-Coupling
Electron-Withdrawing Group (EWG)Activating, enhances reaction rate.Generally well-tolerated.
Electron-Donating Group (EDG)Deactivating, hinders reaction.Generally well-tolerated, can influence regioselectivity.
Sterically Hindering GroupCan impede approach of nucleophile.Can dictate regioselectivity.

Stereochemical Control in Syntheses of Analogues

Achieving stereochemical control in the synthesis of analogues of this compound, particularly those with chiral centers in the cyclopentyl moiety or on the alkyl chain, is a significant synthetic challenge. The strategies employed often rely on the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

For analogues where chirality resides in the alkylthio side chain, asymmetric synthesis can be approached through several routes. The use of chiral cyclopentylmethyl halides or tosylates derived from enantiomerically pure cyclopentane (B165970) derivatives would directly lead to chiral products. Another strategy involves the enantioselective sulfa-Michael addition of a thiophenol to a prochiral α,β-unsaturated cyclopentenyl ketone, catalyzed by a chiral organocatalyst, such as a bifunctional cinchona/sulfonamide. nih.gov The diastereoselectivity of such reactions can often be controlled by tuning reaction conditions, for instance, temperature. acs.org

In cases where the synthesis involves the creation of a stereocenter α to the sulfur atom, stereocontrol can be challenging. However, methods for the stereoselective synthesis of chiral thioethers have been developed. For example, alkyllithium-activated organoboronic esters can undergo stereospecific phosphination and thiolation. organic-chemistry.org The use of chiral auxiliaries, such as Evans' oxazolidinones, has been successful in Diels-Alder reactions to create chiral cyclic ketones, which could be precursors to chiral thiophenol analogues. nih.gov The stereochemistry of these reactions is often influenced by the specific chiral auxiliary and the reaction conditions. nih.gov

The table below provides an overview of potential strategies for achieving stereochemical control in the synthesis of analogues of this compound.

Desired Chiral MoietySynthetic StrategyKey Factors for Stereocontrol
Chiral Cyclopentyl GroupUse of enantiopure cyclopentyl precursors.Purity of starting material.
Asymmetric catalysis on a prochiral cyclopentene (B43876) derivative.Choice of catalyst and ligand.
Chiral Center in Alkyl ChainAsymmetric alkylation of 2-mercaptophenol.Chiral catalyst or auxiliary.
Resolution of a racemic mixture.Resolving agent, chromatographic method.

Chemo-Enzymatic and Biocatalytic Approaches to this compound and its Analogues

Chemo-enzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis for producing phenols and their derivatives. nih.gov These approaches can provide access to complex molecules under mild reaction conditions with high regio- and enantioselectivity.

While specific enzymatic synthesis of this compound has not been reported, general biocatalytic strategies for the formation of C-S bonds and the functionalization of phenols are applicable. For instance, enzymes could be employed for the asymmetric reduction of a ketone on the cyclopentyl ring of a precursor, leading to a chiral alcohol that can then be converted to the final product through chemical steps. Imine reductases and monoamine oxidases have been used for the biocatalytic asymmetric reductive amination and deracemization to produce enantioenriched cyclic amines, which could be precursors to chiral building blocks. nih.gov

Biocatalytic alkylation is an emerging field that utilizes enzymes for the formation of C-C, C-N, C-O, and C-S bonds with high selectivity. nih.gov It is conceivable that a novel enzyme could be engineered to catalyze the direct S-alkylation of 2-mercaptophenol with an activated cyclopentylmethyl derivative.

Furthermore, enzymes can be used to modify the phenolic ring itself. For example, one-pot cascade biocatalysis has been used to upgrade lignin-derived phenol and catechol to valuable products like hydroxytyrosol. rsc.org This involves a series of enzymatic reactions including C-C coupling, hydroxylation, decarboxylation, deamination, and reduction, showcasing the potential for complex molecular construction using biocatalytic systems. rsc.org

The following table illustrates potential chemo-enzymatic routes to chiral analogues of this compound.

TargetChemo-Enzymatic StrategyEnzyme Class
Enantiopure Cyclopentanol PrecursorBiocatalytic asymmetric reduction of a cyclopentanone (B42830) derivative.Ketoreductase (KRED)
Chiral Amine PrecursorAsymmetric reductive amination of a cyclopentanone.Imine Reductase (IRED)
Deracemization of a racemic cyclopentylamine.Monoamine Oxidase (MAO)
Direct C-S Bond FormationHypothetical direct enzymatic S-alkylation of 2-mercaptophenol.Engineered Thiol S-methyltransferase or similar.

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals, including improved safety, efficiency, scalability, and process control. nih.govacs.org The synthesis of phenol derivatives and organosulfur compounds is well-suited for continuous flow technologies.

The preparation of functionalized phenols has been successfully demonstrated in continuous flow systems. For example, a three-step, one-flow process has been established for preparing 2-functionalized phenols, which involves a benzyne-mediated in-line generation of arylmagnesium intermediates followed by aerobic oxidation. nih.gov This process is tolerant of various functional groups, including thioethers. nih.gov Continuous flow reactors have also been employed for the synthesis of meta-substituted phenol derivatives through oxidative Heck/dehydrogenation reactions, significantly reducing reaction times compared to batch processes. acs.org

For the introduction of the thioether moiety, continuous flow methods can be applied to nucleophilic aromatic substitution reactions. The precise control over reaction temperature, pressure, and stoichiometry in a flow reactor can enhance the selectivity and yield of the desired product, while minimizing the formation of byproducts. The use of packed-bed reactors with solid-supported catalysts or reagents can also simplify purification and enable catalyst recycling.

The table below outlines the potential benefits of applying flow chemistry to the synthesis of this compound.

Synthetic StepAdvantage of Flow ChemistryKey Parameters to Control
Nucleophilic Aromatic SubstitutionImproved heat and mass transfer, enhanced safety for exothermic reactions, precise control of stoichiometry.Temperature, pressure, residence time, reagent concentration.
Metal-Catalyzed Cross-CouplingEfficient screening of catalysts and reaction conditions, potential for catalyst immobilization and reuse.Catalyst loading, ligand concentration, flow rate.
Work-up and PurificationIn-line extraction and purification, reducing manual handling and solvent consumption.Solvent choice, membrane-based separation, scavenger resins.

Advanced Structural Elucidation and Conformational Analysis of 2 Cyclopentylmethylthio Phenol

High-Resolution Spectroscopic Characterization Techniques

The investigation into the conformational and stereochemical properties of 2-(Cyclopentylmethylthio)phenol would typically rely on a suite of high-resolution spectroscopic methods.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are crucial for determining the precise connectivity and three-dimensional structure of molecules in solution. For this compound, techniques such as 2D-NMR (COSY, HSQC, HMBC) would be instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide insights into the spatial proximity of atoms, which is key to understanding the preferred conformations of the cyclopentylmethyl group relative to the phenol (B47542) ring. However, no such NMR spectral data for this compound has been reported.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and analyzing the bonding framework of a molecule. In the case of this compound, the characteristic vibrational modes for the hydroxyl (-OH) group, the aromatic ring, the thioether (C-S-C) linkage, and the cyclopentyl moiety would be expected. The position and shape of the O-H stretching band, for instance, could indicate the presence and strength of intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom. Unfortunately, no IR or Raman spectra for this compound are available in the public domain.

Chiroptical Spectroscopy (CD, ORD)

Should this compound exist as stereoisomers, for example, if the cyclopentyl ring is substituted in a way that creates a chiral center, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their differentiation. These methods are highly sensitive to the three-dimensional arrangement of atoms in chiral molecules. Without any information on the synthesis or isolation of stereoisomers of this compound, no chiroptical data is available.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is vital for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Analysis of the fragmentation patterns observed in the mass spectrum can also offer valuable clues about the compound's structure. For this compound, characteristic fragments would be expected from the cleavage of the cyclopentylmethyl group and the thioether bond. Regrettably, no high-resolution mass spectral data for this compound has been published.

X-ray Crystallography and Solid-State Structural Investigations

Single-Crystal X-ray Diffraction

The definitive method for determining the precise three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in the solid state. An X-ray crystal structure of this compound would offer unambiguous proof of its molecular geometry and reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern its crystal packing. The successful application of this technique is contingent on the ability to grow suitable single crystals of the compound, a process for which no procedures or results have been reported.

Powder X-ray Diffraction for Polymorphism and Amorphous State Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline and amorphous materials. For this compound, PXRD would be instrumental in identifying different crystalline forms, known as polymorphs, and in characterizing any amorphous content. While specific experimental PXRD data for this compound is not publicly available, the principles of the technique and its application to related phenol derivatives provide a strong framework for understanding its potential use.

A typical PXRD analysis involves irradiating a powdered sample of the compound with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). Crystalline materials produce a characteristic diffraction pattern with sharp peaks at specific 2θ values, which are determined by the crystal lattice structure according to Bragg's Law. libretexts.org In contrast, amorphous materials lack long-range order and produce a broad, diffuse halo in the PXRD pattern.

The potential for polymorphism in this compound is significant, as is common with many phenol derivatives. cambridge.orgresearchgate.net Different polymorphs can arise from variations in the packing of molecules in the crystal lattice, driven by different arrangements of intermolecular interactions. These different solid forms can exhibit distinct physical properties, including melting point, solubility, and stability, which are critical in various applications. Should different crystalline forms of this compound be prepared, PXRD would be the primary tool for their identification and differentiation. Each polymorph would present a unique fingerprint diffraction pattern.

An illustrative example of how PXRD data for a hypothetical polymorph of this compound might be presented is shown in Table 1. The table lists the 2θ positions of the diffraction peaks and their relative intensities.

Table 1: Illustrative Powder X-ray Diffraction Data for a Hypothetical Crystalline Form of this compound

2θ (degrees) d-spacing (Å) Relative Intensity (%)
8.5 10.40 65
12.3 7.19 100
15.8 5.60 45
19.1 4.64 80
21.7 4.09 55
24.6 3.62 30
28.9 3.09 25

Note: This data is hypothetical and for illustrative purposes only, as experimental data for this compound is not currently available.

Furthermore, the presence of an amorphous state, either as the bulk material or in combination with crystalline forms, would be identified by a broad hump in the diffractogram, upon which the sharper peaks of any crystalline phase would be superimposed. The quantification of the crystalline-to-amorphous ratio is also achievable through advanced PXRD analysis.

Intermolecular Interactions and Crystal Engineering Principles

The crystal structure of this compound would be governed by a variety of intermolecular interactions, which dictate the packing of the molecules in the solid state. The principles of crystal engineering would be applied to understand and potentially control this packing. The key interactions expected to play a role are hydrogen bonding, van der Waals forces, and potentially C-H···π interactions.

The most significant intermolecular interaction is anticipated to be the hydrogen bond formed by the phenolic hydroxyl group. In many phenol-containing crystal structures, the hydroxyl group acts as a hydrogen bond donor to a suitable acceptor on a neighboring molecule. rsc.org In the case of this compound, the oxygen atom of a hydroxyl group on an adjacent molecule would be the most likely acceptor, leading to the formation of chains or cyclic motifs. The sulfur atom in the thioether linkage is generally a weak hydrogen bond acceptor.

Studies on related thiophenol dimers have shown that S-H···S hydrogen bonds can act as an anchor for π-stacking interactions between the phenyl rings. nih.gov Although this compound has a thioether and not a thiol, the principles of interplay between different weak interactions are relevant. The balance between the directional hydrogen bonding of the phenol group and the dispersive forces of the hydrophobic moieties will ultimately determine the final crystal structure.

Electron Diffraction and Gas-Phase Structural Probes

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds, free from the influence of intermolecular interactions present in the solid state. nih.gov While no specific GED studies on this compound have been reported, the technique could, in principle, provide precise measurements of bond lengths, bond angles, and torsional angles for an isolated molecule.

In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to derive the molecular geometry. For this compound, key structural parameters of interest would include the C-S and S-C bond lengths of the thioether linkage, the geometry of the cyclopentyl ring (which can adopt various puckered conformations), and the orientation of the cyclopentylmethylthio group relative to the phenol ring.

Computational chemistry provides a complementary approach to predict the gas-phase structure of molecules. nih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to optimize the geometry of this compound and calculate its structural parameters. These theoretical predictions can then be compared with experimental GED data, if available, to provide a comprehensive understanding of the molecule's intrinsic structure. An example of theoretically predicted bond lengths and angles is provided in Table 2.

Table 2: Hypothetical Gas-Phase Geometrical Parameters of this compound from Theoretical Calculations

Parameter Predicted Value
C(aromatic)-O bond length 1.36 Å
O-H bond length 0.96 Å
C(aromatic)-S bond length 1.78 Å
S-C(methylene) bond length 1.82 Å
C(methylene)-C(cyclopentyl) bond length 1.54 Å
C-O-H bond angle 109°
C-S-C bond angle 105°

Note: This data is hypothetical and based on general values for similar functional groups. Actual values would require specific computational or experimental determination.

Conformational Landscape and Dynamic Studies

Conformational Isomerism and Energy Barriers

The flexibility of the cyclopentylmethylthio side chain in this compound gives rise to a complex conformational landscape. Conformational isomers, or conformers, are different spatial arrangements of the molecule that can be interconverted by rotation about single bonds.

Computational methods are essential for exploring this landscape and determining the relative energies of the different conformers and the energy barriers to their interconversion. These studies can reveal the most stable, low-energy conformations that the molecule is likely to adopt. For substituted phenols, the relative orientation of the substituents can significantly impact the molecule's properties.

The energy barriers between different conformers are a measure of the energy required for rotation around the single bonds. These barriers determine the rate of interconversion between conformers at a given temperature. For a molecule like this compound, these barriers are expected to be relatively low, allowing for rapid interconversion at room temperature. A hypothetical potential energy surface scan for rotation around the C(aromatic)-S bond might reveal several local minima corresponding to different stable conformers, separated by transition states with higher energies.

Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the structure and properties of this compound, both in the solid state and potentially in solution.

Intermolecular Hydrogen Bonding: As discussed in the context of crystal engineering, the primary intermolecular hydrogen bond is expected to be between the phenolic hydroxyl group of one molecule and the oxygen atom of another. rsc.org This O-H···O interaction would lead to the formation of hydrogen-bonded chains or other supramolecular assemblies in the crystalline state. In solution, these intermolecular hydrogen bonds can form with solvent molecules if the solvent is a hydrogen bond acceptor.

Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the phenolic hydroxyl group and the sulfur atom of the thioether group (O-H···S) is an important consideration. For such a bond to form, the molecule would need to adopt a conformation where the hydroxyl and thioether groups are in close proximity. Theoretical and experimental studies on related 2-substituted phenols show that the existence and strength of intramolecular hydrogen bonds depend on the nature and position of the substituent. researchgate.net

While sulfur is a weaker hydrogen bond acceptor than oxygen, intramolecular O-H···S hydrogen bonds have been observed in other systems. Theoretical calculations would be necessary to determine if a conformation with an intramolecular hydrogen bond is energetically favorable for this compound compared to conformations where the hydroxyl group is oriented away from the sulfur atom. If present, an intramolecular hydrogen bond would influence the molecule's conformational preferences and its chemical properties, such as the acidity of the phenolic proton. The presence of such a bond would likely be in competition with the formation of stronger intermolecular hydrogen bonds. rsc.orgnih.gov

A summary of the potential hydrogen bonding interactions is presented in Table 3.

Table 3: Potential Hydrogen Bonding Interactions in this compound

Type Donor Acceptor Strength Notes
Intermolecular Phenolic O-H Phenolic Oxygen Moderate to Strong Likely to be the dominant interaction in the solid state.
Intramolecular Phenolic O-H Thioether Sulfur Weak Formation is conformation-dependent and in competition with intermolecular H-bonding.

Note: The strength and prevalence of these interactions are predictive and would require experimental or computational verification for this compound.

Theoretical and Computational Chemistry of 2 Cyclopentylmethylthio Phenol

Quantum Mechanical Studies of Electronic Structure

No peer-reviewed articles or database entries detailing the quantum mechanical analysis of 2-(Cyclopentylmethylthio)phenol could be located. This includes a lack of information regarding its molecular geometry, energy minimization, electronic properties, or reactivity predictions.

There are no published studies that have employed Density Functional Theory (DFT) to determine the optimized molecular geometry or to perform energy minimization calculations for this compound.

A search for research utilizing ab initio methods to investigate the electronic properties and predict the reactivity of this compound yielded no results.

No Frontier Molecular Orbital (FMO) analysis, which would describe the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound, has been reported in the scientific literature.

Molecular Dynamics Simulations and Conformational Sampling

There is no available research on molecular dynamics simulations or conformational sampling of this compound.

No studies were found that investigated the solvation effects or the interactions of this compound with different solvents through computational methods.

No protein-ligand docking simulations featuring this compound have been published. Therefore, there is no information on its potential binding modes or interactions with any biological targets from a mechanistic perspective.

Conformational Ensemble Generation

The three-dimensional structure of this compound is not static; the molecule can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. The collection of all accessible conformations and their relative populations is known as the conformational ensemble. Understanding this ensemble is crucial as the observed properties of the molecule are an average over these conformations.

The generation of a comprehensive conformational ensemble for this compound begins with a systematic or stochastic search of the potential energy surface. The primary degrees of freedom are the torsion angles associated with the cyclopentylmethylthio side chain and the orientation of the hydroxyl group on the phenol (B47542) ring.

Key Torsional Angles for Conformational Search:

τ1 (C(aryl)-S-CH2-C(cyclopentyl)): Rotation around the sulfur-methylene bond.

τ2 (S-CH2-C(cyclopentyl)-C(cyclopentyl)): Rotation around the methylene-cyclopentyl bond.

τ3 (C(aryl)-O-H): Rotation of the hydroxyl proton.

Ring Pucker: The cyclopentane (B165970) ring itself can adopt various puckered conformations (e.g., envelope, twist).

Computational methods such as molecular mechanics (MM) with force fields like MMFF94 or Amber are often employed for an initial, rapid exploration of the conformational space. This is typically followed by geometry optimization of the identified low-energy conformers using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).

Illustrative Relative Energies of Key Conformers:

To illustrate the expected outcome of such a study, the following table presents hypothetical relative energies for a few representative conformers of this compound, calculated at the B3LYP/6-31G(d) level of theory. These values would be critical in determining the Boltzmann population of each conformer at a given temperature.

Conformerτ1 (°)τ2 (°)τ3 (°)Ring PuckerRelative Energy (kcal/mol)
1 180600Envelope0.00
2 601800Twist0.75
3 -6060180Envelope1.20
4 180-600Twist1.55

This table is for illustrative purposes. Actual values would require specific calculations.

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations allow for the prediction of various spectroscopic properties directly from the fundamental laws of quantum mechanics, without empirical parameters. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Computational prediction of these shifts can aid in the assignment of experimental spectra.

The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT. The process involves:

Optimizing the geometry of the lowest-energy conformers.

Calculating the absolute magnetic shieldings (σ) for each nucleus in each conformer.

Averaging the shieldings for each nucleus over the conformational ensemble, weighted by their Boltzmann populations.

Converting the absolute shieldings to chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts:

The following table shows representative predicted chemical shifts for this compound.

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C1 (C-OH)155.2H (OH)5.8
C2 (C-S)128.5H (Aromatic)6.8 - 7.2
C3-C6115.0 - 130.0H (CH2-S)3.1
CH2 (S-CH2)38.4H (CH-cyclopentyl)2.5
CH (cyclopentyl)45.1H (CH2-cyclopentyl)1.5 - 1.9
CH2 (cyclopentyl)25.0 - 32.0

This table is for illustrative purposes. Actual values would require specific calculations and referencing.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations are essential for assigning the observed spectral bands to specific molecular motions.

These calculations are typically performed using DFT. After geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

Key Predicted Vibrational Frequencies and Their Assignments:

Frequency (cm⁻¹)IntensityAssignment
~3600MediumO-H stretch
~3050MediumAromatic C-H stretch
~2950StrongAliphatic C-H stretch (cyclopentyl, CH2)
~1580StrongAromatic C=C stretch
~1250StrongC-O stretch
~750StrongOut-of-plane C-H bend
~680MediumC-S stretch

This table is for illustrative purposes. Calculated frequencies are often scaled to better match experimental data.

These computational approaches to vibrational analysis have been successfully applied to a wide range of substituted phenols, demonstrating the transferability of force constants and the reliability of DFT methods in reproducing experimental spectra. nih.govnih.govijaemr.comresearchgate.nettandfonline.com

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions by locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

For this compound, potential reactions of interest could include electrophilic aromatic substitution, oxidation of the sulfur atom, or reactions involving the phenolic hydroxyl group. A computational transition state search for a hypothetical reaction, such as the S-oxidation by a peroxide, would involve the following steps:

Reactant and Product Optimization: The geometries of the reactant (this compound and the oxidant) and the product (2-(Cyclopentylmethylsulfinyl)phenol) are optimized.

Initial Guess of the Transition State: An initial guess for the TS structure is generated. This can be done by manually building a structure that interpolates between the reactant and product or by using more sophisticated methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method.

Transition State Optimization: Starting from the initial guess, an optimization algorithm is used to locate the saddle point. This requires calculating both the energy gradients and the Hessian matrix.

Frequency Calculation: A frequency calculation is performed on the optimized TS structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS connects the intended reactants and products.

Biological Activity and Mechanistic Investigations of this compound: A Review of Pre-clinical and In Vitro Studies

Despite a comprehensive search of scientific literature, no specific pre-clinical or in vitro studies detailing the biological activity or mechanistic investigations of the chemical compound this compound were found.

While the provided outline requests a detailed analysis of this specific molecule, including target identification, pathway modulation, and other mechanistic data, there is currently no publicly available research that addresses these aspects for this compound.

However, to provide context within the broader field of related chemical structures, it is pertinent to consider the known biological activities of similar compounds, such as phenols and thioethers. It is crucial to note that the following information is not directly applicable to this compound and should be regarded as a general overview of related chemical classes.

General Biological Activities of Phenolic and Thioether Compounds

Phenolic compounds are a large and diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. They are widely recognized for a range of biological activities. Similarly, thioethers, which contain a sulfur atom bonded to two organic groups, are present in numerous biologically active molecules.

It is important to emphasize that the specific biological effects of a molecule are highly dependent on its precise chemical structure. Therefore, the activities described for other phenolic or thioether compounds cannot be extrapolated to this compound without direct experimental evidence.

Biological Activity and Mechanistic Investigations of 2 Cyclopentylmethylthio Phenol Pre Clinical and in Vitro Focus

Cellular and Molecular Pathway Modulation

Cell-Based Phenotypic Screening Assays

There is no publicly available information regarding the effects of 2-(Cyclopentylmethylthio)phenol in cell-based phenotypic screening assays. Studies on other phenolic compounds often utilize assays to assess:

Cell Viability: Assays such as those using Cytotox CALUX® can determine a compound's effect on cell survival. nih.gov

Apoptosis: The induction of programmed cell death is a key area of investigation for potential anti-cancer agents. youtube.com

Cell Migration and Differentiation: These assays are crucial for understanding a compound's potential in developmental biology and cancer metastasis research.

Without experimental data for this compound, its impact on these cellular processes is unknown.

Subcellular Localization and Organelle Perturbation Studies

Specific studies detailing the subcellular localization or organelle perturbation caused by this compound are not found in the current scientific literature. Such studies are critical for elucidating a compound's mechanism of action by identifying its intracellular targets. For instance, understanding if a compound localizes to the mitochondria can provide insights into its effects on cellular metabolism and apoptosis. youtube.com

Pre-clinical In Vivo Pharmacological Characterization in Non-human Animal Models

The in vivo pharmacological properties of this compound have not been characterized in publicly accessible studies. The evaluation of a compound in animal models is a critical step in pre-clinical development. nih.gov

Principles of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

No ADME data for this compound in any animal model has been published. Understanding these pharmacokinetic parameters is fundamental to determining a compound's bioavailability and potential for therapeutic use. nih.gov

Pharmacodynamic Endpoints and Biomarker Modulation in Animal Models

There is no information on the pharmacodynamic effects or biomarker modulation by this compound in animal models. Such studies would be necessary to establish a relationship between the compound's concentration in the body and its therapeutic or toxic effects. nih.gov

Efficacy Studies in Non-human Disease Models

Efficacy studies of this compound in non-human disease models, such as those for inflammation or metabolic disorders, have not been reported. While some phenol (B47542) derivatives have shown anti-inflammatory activity in rodent models nih.gov, these findings cannot be extrapolated to this compound without direct experimental evidence.

Structure-Based Drug Design Principles Applied to this compound

While structure-based drug design is a powerful tool for discovering and optimizing novel therapeutic agents nih.govmdpi.com, there is no evidence of its specific application to this compound in the available literature. This process typically involves identifying a biological target and using computational methods to design or screen for molecules that can effectively modulate its activity. nih.govmdpi.com The absence of such studies for this compound suggests that it may not have been a focus of targeted drug discovery efforts.

Molecular Docking and Ligand-Based Virtual Screening

There is no available research specifically applying molecular docking or ligand-based virtual screening to this compound.

General Principles of the Techniques:

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein). The goal is to identify the most stable binding conformation, which is often associated with the lowest binding energy. For phenolic compounds, docking studies are frequently used to explore interactions with targets like enzymes or receptors. For instance, studies have used molecular docking to screen databases of phenolic compounds, such as the Phenol-Explorer database, to identify potential inhibitors of bacterial quorum sensing receptors like LasR. biomedpharmajournal.org

Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of molecules known to be active for a particular target (ligands) to find other molecules in a database with similar properties. mdpi.com The underlying principle is that molecules with similar structures or properties are likely to have similar biological activities. This approach is valuable when the three-dimensional structure of the biological target is unknown. mdpi.comnumberanalytics.com Techniques in LBVS involve analyzing pharmacophores (the essential 3D arrangement of functional groups required for activity), shape similarity, or fingerprint similarity. mdpi.comnih.gov For example, LBVS was used to identify potential new inhibitors of the ricin toxin A (RTA) subunit by starting with a known inhibitor and searching a large chemical database for structurally similar molecules. nih.gov

De Novo Ligand Design Strategies

No studies involving de novo ligand design have been published for this compound.

General Principles of the Technique:

De Novo Design: This computational approach aims to build novel molecular structures from the ground up, often tailored to fit the binding site of a specific biological target. numberanalytics.com Unlike screening existing compound libraries, de novo design constructs new molecules atom-by-atom or by combining smaller molecular fragments. numberanalytics.com

Strategies:

Fragment-Based Growing: This strategy starts with a small molecular fragment that is known to bind to a specific location on the target protein. The fragment is then computationally "grown" by adding new atoms or functional groups to improve its binding affinity and other properties. numberanalytics.comresearchgate.net

Fragment Linking: This involves identifying several different fragments that bind to adjacent sites on the protein and then finding a suitable chemical linker to connect them into a single, more potent molecule. numberanalytics.com

Evolutionary Algorithms: These methods use principles of natural selection to "evolve" molecules. A population of virtual molecules is generated, scored for desired properties, and then the best-scoring molecules are selected to "reproduce" (by combining or mutating their structures) to create the next generation. numberanalytics.com

Recent research has demonstrated the use of de novo design to create novel phenol and chromone (B188151) derivatives as potential inhibitors of the SARS-CoV-2 spike glycoprotein, highlighting the applicability of this strategy to phenolic structures. nih.govnih.gov

Biotransformation and Metabolic Stability Principles (Non-human Focus)

Specific biotransformation and metabolic stability data for this compound are not available in the published literature. The following sections describe the principles of the assays that would be used to generate such data.

Metabolic Pathways and Metabolite Identification (Enzymatic Studies)

There are no published enzymatic studies identifying the specific metabolic pathways or metabolites of this compound.

General Principles of the Technique:

In Vitro Metabolism Studies: To understand how a compound is metabolized, it is typically incubated with liver microsomes, which are vesicles containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.gov These studies are often conducted using microsomes from preclinical species like rats. nih.gov

Metabolite Identification: After incubation, analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (GC/MS) are used to separate and identify the resulting metabolites. nih.govresearchgate.net

Common Phenolic Metabolic Pathways: Phenolic compounds can undergo various metabolic transformations. A common pathway for phenol itself in some organisms involves hydroxylation to form catechol, followed by oxidative cleavage of the aromatic ring. researchgate.net Other potential reactions include conjugation with glucuronic acid or sulfate.

Common Thioether Metabolic Pathways: Thioethers (sulfides) are often metabolized via oxidation of the sulfur atom to form a sulfoxide (B87167), and potentially further to a sulfone. acs.org

The table below illustrates hypothetical primary metabolites of this compound based on these common enzymatic pathways.

Hypothetical Phase I Metabolites of this compound

Parent CompoundPotential Metabolic ReactionHypothetical MetaboliteEnzyme Family
This compoundSulfoxidation2-(Cyclopentylmethylsulfinyl)phenolCytochrome P450 (CYP), Flavin-containing Monooxygenase (FMO)
This compoundAromatic Hydroxylation(Cyclopentylmethylthio)benzene-1,2-diolCytochrome P450 (CYP)

Permeability and Transport Mechanisms (In Vitro Assays like Caco-2, PAMPA)

No experimental data for the permeability of this compound using Caco-2, PAMPA, or other similar assays have been reported.

General Principles of the Assays:

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay used to predict passive, transcellular permeability. sigmaaldrich.com It measures the diffusion of a compound from a donor well, through an artificial lipid membrane, to an acceptor well. evotec.comwikipedia.org This high-throughput method is cost-effective and focuses solely on passive diffusion, avoiding complexities of active transport. creative-bioarray.com The results classify compounds as having low or high permeability. creative-bioarray.com

Caco-2 Permeability Assay: This assay uses Caco-2 cells, a human colon cancer cell line that, when grown on a semi-permeable filter, differentiates to form a monolayer of cells that mimics the intestinal epithelium. nih.gov This model is more complex than PAMPA because it can assess not only passive diffusion but also active transport processes (uptake and efflux) and paracellular transport (movement between cells). creative-biolabs.comnih.gov Comparing results between PAMPA and Caco-2 assays can help diagnose the primary mechanism of a compound's permeation. evotec.comcreative-biolabs.com

The table below summarizes the characteristics of these two common permeability assays.

Comparison of In Vitro Permeability Assays

AssayModel SystemTransport Mechanisms MeasuredThroughputComplexity
PAMPAArtificial Lipid MembranePassive DiffusionHighLow
Caco-2Differentiated Cell MonolayerPassive Diffusion, Active Transport, Paracellular FluxLowerHigh

The Enigmatic Profile of this compound: A Scientific Inquiry Reveals a Gap in Current Medicinal Chemistry Literature

Despite a thorough investigation of scientific databases and patent literature, detailed research on the medicinal chemistry and structure-activity relationships (SAR) of the specific chemical compound this compound and its analogues appears to be absent from publicly accessible records. This includes a lack of specific data regarding its design principles, bioisosteric replacements, scaffold hopping strategies, and quantitative structure-activity relationship (QSAR) modeling.

The initial inquiry sought to construct a comprehensive scientific article detailing the medicinal chemistry of this compound derivatives. The intended focus was to be on the strategic design of these compounds, exploring how modifications to its core structure could influence its biological activity. This would have encompassed an analysis of bioisosteric replacements, where key functional groups are swapped with others of similar physicochemical properties to enhance efficacy or reduce toxicity. Furthermore, the plan was to investigate scaffold hopping, a strategy to identify novel core structures with similar biological activities, and lead optimization techniques aimed at refining the compound's properties. The role of hybridization and prodrug approaches, which involve combining pharmacophores or modifying the molecule to improve its delivery and metabolism, was also slated for discussion.

Another critical aspect of the proposed article was to be the exploration of Quantitative Structure-Activity Relationship (QSAR) modeling for this class of compounds. This would have involved a detailed look at the computational methods used to correlate the chemical structure of this compound analogues with their biological activities. The process of descriptor calculation, where various physicochemical and structural properties of the molecules are quantified, and subsequent feature selection to identify the most relevant descriptors would have been a key focus. Finally, the statistical models employed to predict the activity of new, unsynthesized derivatives were to be examined.

However, extensive searches have failed to uncover any specific studies centered on this compound. While general principles of medicinal chemistry and QSAR are well-documented for various phenol derivatives, the application of these principles to the specific scaffold of this compound remains uninvestigated in the available scientific literature. No patents were found that claim this specific compound or its close analogues for any therapeutic application, which would typically include data on their synthesis and biological evaluation.

This lack of information prevents a detailed and scientifically accurate discussion as outlined in the initial request. To present any data would require extrapolation from distantly related compounds, a practice that would be scientifically unsound and violate the strict focus on the specified chemical entity.

Therefore, it must be concluded that the medicinal chemistry and SAR profile of this compound is a subject that has not yet been explored or at least has not been disclosed in the public domain. This highlights a potential area for future research within the broader field of medicinal chemistry.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 Cyclopentylmethylthio Phenol Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Pharmacophore Modeling and Ligand Superposition

Pharmacophore modeling is a crucial step in understanding the key chemical features required for a molecule to interact with a specific biological target. For a molecule like 2-(Cyclopentylmethylthio)phenol, a hypothetical pharmacophore model can be constructed based on its structural components and potential interactions with a receptor binding site.

A plausible pharmacophore model for this compound and its analogues would likely include the following features:

A Hydrogen Bond Donor (HBD): The phenolic hydroxyl group is a primary hydrogen bond donor, which can be critical for anchoring the ligand to the target protein. unina.it

An Aromatic Ring (AR): The benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.

A Hydrophobic Group (HY): The cyclopentylmethyl moiety provides a significant hydrophobic region, which can fit into a corresponding hydrophobic pocket in the receptor, contributing to binding affinity. The puckered nature of the cyclobutane (B1203170) ring, a similar cycloalkane, allows for unique three-dimensional space occupancy, a feature that can be extrapolated to the cyclopentyl group. nih.gov

A Hydrogen Bond Acceptor (HBA): The sulfur atom of the thioether linkage can act as a weak hydrogen bond acceptor.

Ligand superposition studies would involve aligning a series of analogues of this compound to identify common structural features that correlate with biological activity. By superimposing active and inactive compounds, it is possible to refine the pharmacophore model and understand the spatial arrangement of these features necessary for optimal interaction with the target.

Table 1: Hypothetical Pharmacophore Features of this compound

FeatureStructural MoietyPotential Interaction
Hydrogen Bond DonorPhenolic HydroxylInteraction with polar residues
Aromatic RingPhenyl Ringπ-π stacking, hydrophobic interactions
Hydrophobic GroupCyclopentylmethylvan der Waals forces, hydrophobic interactions
Hydrogen Bond AcceptorThioether SulfurWeak hydrogen bonding

SAR Mapping for Specific Biological Targets

Structure-Activity Relationship (SAR) studies investigate how changes in the chemical structure of a compound affect its biological activity. For this compound, SAR mapping would involve synthesizing and testing a variety of analogues to probe the importance of each structural component.

Influence of Phenolic Hydroxyl Group Modifications on Activity

The phenolic hydroxyl group is a key functional group that can significantly influence the biological activity of this compound analogues. acs.org Modifications to this group can alter a compound's acidity, hydrogen bonding capacity, and metabolic stability.

O-Methylation: Converting the hydroxyl group to a methoxy (B1213986) ether (O-methylation) would eliminate its hydrogen bond donating ability. wikipedia.org This change can help determine if hydrogen bond donation is essential for activity. If activity is retained or improved, it might suggest that the primary role of this position is steric or that a hydrogen bond acceptor is tolerated.

Esterification: Formation of an ester, for example, an acetate (B1210297) ester, would create a prodrug. The ester could be hydrolyzed in vivo to release the active phenolic compound. This strategy can be used to improve oral bioavailability.

Replacement with other groups: Replacing the hydroxyl group with other functionalities like an amino or a thiol group would provide insights into the specific electronic and hydrogen-bonding requirements at this position.

Table 2: Illustrative SAR of Phenolic Hydroxyl Group Modifications

Compound IDR1-Group (at Phenolic Position)Hypothetical ActivityRationale for Activity Change
1 -OHActivePotential for crucial hydrogen bond donation. unina.it
2 -OCH3Moderately ActiveLoss of H-bond donation, but maintains some steric and electronic properties. wikipedia.org
3 -OC(O)CH3Inactive (in vitro)Prodrug form, requires in vivo hydrolysis to become active.
4 -NH2Weakly ActiveAmino group is a weaker H-bond donor and has different electronic properties.
5 -SHInactiveThiol group has different acidity and hydrogen bonding characteristics.

Role of the Thioether Linkage and Cyclopentylmethyl Moiety

Thioether Linkage: The sulfur atom in the thioether linkage introduces a specific angle and bond length compared to a simple ether or an alkyl chain. Replacing the sulfur with an oxygen (ether), a methylene (B1212753) group (alkyl), or a sulfoxide (B87167)/sulfone could significantly alter the compound's conformation and electronic properties. The thioether linkage itself can be a site of interaction with the biological target. mdpi.com

Cyclopentylmethyl Moiety: The cyclopentyl group provides a distinct hydrophobic character and conformational rigidity. nih.gov Altering the size of the cycloalkyl ring (e.g., to cyclobutyl or cyclohexyl) or replacing it with an acyclic alkyl chain (e.g., isopentyl) would probe the steric and conformational requirements of the hydrophobic binding pocket. The use of small rings like cyclopropyl (B3062369) has been shown to enhance potency and metabolic stability in some drug candidates. nih.gov

Table 3: Illustrative SAR of Thioether and Cyclopentyl Modifications

Compound IDModificationHypothetical ActivityRationale for Activity Change
1 Thioether, CyclopentylmethylActiveOptimal fit in the hydrophobic pocket and appropriate linker geometry. nih.govmdpi.com
6 Ether LinkageModerately ActiveChange in bond angle and electronics may slightly reduce optimal binding.
7 Sulfoxide LinkageWeakly ActiveIncreased polarity and steric bulk may be detrimental to binding.
8 Thioether, CyclobutylmethylModerately ActiveSmaller ring may not fully occupy the hydrophobic pocket. nih.gov
9 Thioether, CyclohexylmethylWeakly ActiveLarger, more flexible ring may introduce steric clashes.
10 Thioether, IsopentylInactiveAcyclic chain may adopt unfavorable conformations, leading to an entropic penalty upon binding.

Stereochemistry and Enantioselective Activity

If the cyclopentyl ring is substituted, or if the thioether linkage is made part of a chiral center, enantiomers could exhibit different biological activities. The differential activity of enantiomers is a well-established principle in medicinal chemistry, arising from the three-dimensional nature of drug-receptor interactions. nih.gov One enantiomer may fit optimally into the binding site, while the other may bind with lower affinity or not at all. The synthesis and testing of individual enantiomers would be crucial to determine if a specific stereoisomer is responsible for the biological effect.

Fragment-Based Drug Discovery (FBDD) Strategies Incorporating this compound Fragments

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. frontiersin.org The scaffold of this compound can be deconstructed into several fragments that could be used in an FBDD campaign.

Fragment Identification: Key fragments could include 2-mercaptophenol (B73258), cyclopentylmethanethiol (B3054468), or even the entire 2-(cyclopentylmethylthio)phenyl moiety without the hydroxyl group.

Fragment Screening: These fragments would be screened against a biological target using sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography to identify weak binders. proteopedia.org

Fragment Growing and Linking: Once a fragment is identified to bind to a specific sub-pocket of the target, it can be "grown" by adding functional groups to improve its affinity and selectivity. nih.gov Alternatively, two different fragments that bind to adjacent sites can be linked together to create a more potent molecule. nih.gov For instance, a 2-mercaptophenol fragment could be identified, and the cyclopentylmethyl group could be added to extend into a nearby hydrophobic pocket.

Table 4: Potential Fragments from this compound for FBDD

Fragment NameMolecular Weight ( g/mol )Key Features
2-Mercaptophenol126.17Phenolic hydroxyl, Aromatic ring, Thiol group
Cyclopentylmethanethiol116.24Cyclopentyl group, Thiol group

Computational Medicinal Chemistry for Rational Design of this compound Derivatives

Computational chemistry plays a vital role in the rational design of new drug candidates by providing insights into ligand-receptor interactions and predicting the properties of novel compounds. nih.gov

Molecular Docking: Docking studies could be used to predict the binding mode of this compound and its analogues within the active site of a target protein. nih.gov This can help in prioritizing which analogues to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the ligand and receptor interact over time, helping to assess the stability of the binding pose and identify key interactions. plos.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify candidates with better drug-like properties early in the discovery process.

By integrating these computational approaches, the design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties can be significantly accelerated.

Advanced Analytical Methodologies for 2 Cyclopentylmethylthio Phenol Quantification and Detection

Chromatographic Separations for Complex Matrix Analysis

Chromatographic techniques are fundamental for isolating 2-(Cyclopentylmethylthio)phenol from complex mixtures, ensuring accurate quantification and identification. The choice of method depends on the physicochemical properties of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds. For a compound like this compound, a reversed-phase HPLC method is generally suitable. Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired separation and sensitivity.

A typical HPLC method for a phenolic compound would utilize a C18 column. The mobile phase often consists of a mixture of an aqueous solution with an organic modifier, such as acetonitrile or methanol, often with the addition of an acid like formic acid to improve peak shape and ionization efficiency in mass spectrometry detection. nih.gov

Validation of the HPLC method is crucial to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Below is a table representing a hypothetical HPLC method for the analysis of this compound, based on common practices for similar phenolic compounds.

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 4 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Detector UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS)
Wavelength (for DAD) 280 nm (typical for phenols)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility and thermal stability. A common derivatization approach for phenols is silylation.

The choice of GC column is critical for achieving good separation. A non-polar or medium-polarity column is typically used for the analysis of derivatized phenols. Flame Ionization Detection (FID) is a common detector for general-purpose analysis, while a Mass Spectrometer (MS) provides higher selectivity and structural information.

The following table outlines a potential GC method for the analysis of a derivatized form of this compound.

ParameterCondition
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Mass Spectrometer (MS)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C

Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages over HPLC and GC, including faster analysis times and reduced solvent consumption. For the analysis of phenolic compounds, a polar co-solvent is often added to the carbon dioxide mobile phase to modify its polarity and enhance the elution of the analytes.

SFC is well-suited for the separation of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. The technique can be coupled with various detectors, including UV-Vis and mass spectrometry.

A representative SFC method for a phenolic compound is detailed in the table below.

ParameterCondition
Column Chiral or achiral stationary phase suitable for polar compounds
Mobile Phase A: Supercritical CO₂B: Methanol with 0.1% formic acid
Gradient Time (min)
0
10
12
12.1
15
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detector UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS)

Hyphenated Techniques for Enhanced Detection and Identification

Hyphenated techniques, which combine a separation method with a detection method, provide enhanced selectivity and sensitivity, making them ideal for complex sample analysis and trace-level detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is widely used for the analysis of phenolic compounds in various matrices. mdpi.com This method is particularly valuable for trace analysis, where the concentration of the analyte is very low, and for metabolite profiling, where the goal is to identify and quantify the metabolic products of a compound. nih.govnih.gov

The use of tandem mass spectrometry allows for the selection of a specific precursor ion of the analyte, which is then fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the signal-to-noise ratio. mdpi.com

A typical LC-MS/MS method for a phenolic compound would involve the parameters outlined in the following table.

ParameterCondition
Liquid Chromatograph UHPLC system
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Hypothetical) [M-H]⁻ or [M+H]⁺ for this compound
Product Ions (Hypothetical) Specific fragments of the parent molecule

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For a compound like this compound, GC-MS analysis would typically require a prior derivatization step to enhance its volatility.

The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, which allows for confident identification. GC-MS is particularly useful for the analysis of volatile components in complex matrices, such as environmental or biological samples. A simple gas chromatography-tandem mass spectrometry (GC-MS/MS) method can be used for the quantification of both free and bound volatile phenols in samples. nih.gov

The table below provides a general overview of a GC-MS method that could be adapted for the analysis of derivatized this compound.

ParameterCondition
Gas Chromatograph GC system with a capillary column
Column Fused silica capillary column with a non-polar stationary phase (e.g., DB-5MS)
Injection Volume 1 µL
Mass Spectrometer Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Mass Range (Full Scan) 50-550 amu
SIM Ions (Hypothetical) Characteristic ions of the derivatized analyte

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net This hyphenated technique is particularly advantageous for the analysis of small molecules, offering high resolution and requiring minimal sample volumes. diva-portal.org

Following separation in the capillary, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common interface for CE-MS, as it is a soft ionization technique that can generate intact molecular ions from the analyte. For this compound, negative-ion mode ESI would likely be employed to detect the deprotonated molecule [M-H]⁻. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly selective and sensitive detection. Tandem mass spectrometry (MS/MS) can be further utilized for structural confirmation by fragmenting the parent ion and analyzing the resulting product ions.

A typical CE-MS method for the analysis of phenolic compounds would involve a background electrolyte (BGE) with a basic pH to ensure the deprotonation of the phenol (B47542) group. nih.gov The choice of BGE is critical and must be compatible with MS detection, with volatile buffers such as ammonium acetate (B1210297) or ammonium carbonate being preferred. The separation voltage, capillary dimensions, and ESI source parameters would need to be optimized to achieve the best separation and detection of this compound.

Parameter Typical Value/Condition for Phenolic Compound Analysis
CapillaryFused silica, 50-75 µm i.d., 50-100 cm length
Background Electrolyte (BGE)10-50 mM Ammonium acetate/carbonate, pH 8-10
Separation Voltage20-30 kV
Injection ModeHydrodynamic or Electrokinetic
MS Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
MS DetectionFull Scan or Selected Ion Monitoring (SIM)

Spectroscopic Quantification Methods

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ijset.in The phenolic group in this compound contains a benzene (B151609) ring, which is a chromophore that absorbs UV radiation. The presence of the hydroxyl and thioether substituents on the benzene ring will influence the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

Generally, phenols exhibit a primary absorption band around 270-280 nm. The thioether group, being an auxochrome, can cause a bathochromic (red) shift in the λmax to longer wavelengths and may also increase the intensity of the absorption. The exact λmax and molar absorptivity for this compound would need to be determined experimentally by recording its UV-Vis spectrum in a suitable solvent, such as ethanol or methanol.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the experimentally determined λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This relationship allows for the determination of the concentration of this compound in unknown samples by measuring their absorbance.

Parameter Expected Value/Range for Thiophenols
Wavelength of Maximum Absorbance (λmax)270 - 300 nm
Molar Absorptivity (ε)1,000 - 15,000 L mol⁻¹ cm⁻¹
SolventEthanol, Methanol, or Acetonitrile
Linearity RangeTypically in the µg/mL to mg/mL range

Fluorescence spectroscopy is a highly sensitive analytical technique that can be used for the detection of fluorescent molecules, known as fluorophores. epa.gov Many phenolic compounds exhibit native fluorescence, which arises from the excitation of their π-electron systems followed by the emission of light at a longer wavelength. The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are highly dependent on the molecular structure and the chemical environment.

The fluorescence of this compound would be influenced by both the phenolic hydroxyl group and the sulfur atom in the thioether linkage. The hydroxyl group can act as a fluorescence enhancer, while the presence of a heavy atom like sulfur can sometimes lead to fluorescence quenching through intersystem crossing. Therefore, the fluorescence intensity of this compound may be weaker compared to simple phenols. core.ac.uk

To perform a quantitative analysis, a calibration curve would be generated by plotting the fluorescence intensity versus the concentration of standard solutions. Fluorescence spectroscopy can offer significantly lower detection limits compared to UV-Vis spectrophotometry, often reaching the nanomolar or even picomolar range. The selectivity of the method can be enhanced by carefully selecting the excitation and emission wavelengths.

Parameter General Range for Phenolic Compounds
Excitation Wavelength (λex)270 - 290 nm
Emission Wavelength (λem)300 - 350 nm
Quantum YieldVariable, influenced by substituents
Limit of Detection (LOD)Potentially in the ng/mL to µg/mL range

Electrochemical Methods for Detection and Characterization

Electrochemical methods such as voltammetry and amperometry are powerful tools for the analysis of electroactive compounds. The phenolic group in this compound is readily oxidizable, making it a suitable candidate for electrochemical detection. nih.gov Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), involve applying a varying potential to an electrode and measuring the resulting current.

In a typical voltammetric experiment, this compound would undergo an oxidation reaction at a specific potential, generating a current peak. The peak potential provides qualitative information about the compound, while the peak current is proportional to its concentration. The thioether group may also be susceptible to oxidation, potentially leading to more complex electrochemical behavior. The choice of the working electrode material (e.g., glassy carbon, gold, or platinum) and the pH of the supporting electrolyte are critical parameters that need to be optimized. nih.gov

Amperometry, on the other hand, involves applying a constant potential to the electrode and measuring the current as a function of time. This technique is often used for the sensitive detection of analytes in flow systems, such as in high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Technique Parameter Expected Behavior/Value for Phenolic Sulfides
Cyclic Voltammetry (CV)Oxidation Potential+0.4 to +0.8 V (vs. Ag/AgCl)
Differential Pulse Voltammetry (DPV)Limit of DetectionµM to nM range
AmperometryApplied PotentialSet at or slightly above the oxidation potential
Working ElectrodeGlassy Carbon, Carbon Paste, Gold

The development of biosensors and chemical sensors offers the potential for rapid, selective, and on-site detection of this compound. These sensors typically consist of a recognition element that selectively interacts with the target analyte and a transducer that converts this interaction into a measurable signal.

For the detection of phenolic compounds, enzyme-based biosensors are commonly employed. acs.org Enzymes such as tyrosinase or laccase can catalyze the oxidation of phenols, and the resulting products or the consumption of a co-substrate (like oxygen) can be monitored electrochemically or optically. researchgate.netmdpi.com A biosensor for this compound could be constructed by immobilizing one of these enzymes onto the surface of an electrode. The enzymatic reaction would produce an electroactive species that can be detected, with the signal being proportional to the concentration of the analyte.

Chemical sensors can be developed using molecularly imprinted polymers (MIPs) as the recognition element. MIPs are synthetic polymers with tailor-made binding sites that are complementary to the shape, size, and functional groups of the target molecule. A MIP-based sensor for this compound would offer high selectivity and robustness. The binding of the analyte to the MIP could be detected using various transduction methods, including electrochemical, optical, or mass-sensitive techniques.

Sensor Type Recognition Element Transduction Method Potential Advantages
Enzymatic BiosensorTyrosinase, LaccaseAmperometry, VoltammetryHigh sensitivity and selectivity
Molecularly Imprinted Polymer (MIP) SensorMIP for this compoundElectrochemical, OpticalHigh selectivity, robustness, reusability

Sample Preparation Techniques for Biological and Environmental Matrices

Extracting and concentrating this compound from intricate matrices such as soil, water, blood, or urine is a crucial first step before instrumental analysis. The choice of sample preparation technique is dictated by the compound's physicochemical properties—namely its phenolic hydroxyl group and the nonpolar cyclopentylmethylthio substituent—and the nature of the sample matrix.

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are conventional methods frequently optimized for the isolation of phenolic compounds from various samples. nih.govnih.gov

Liquid-Liquid Extraction (LLE) is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, optimization would focus on maximizing its partition into the organic phase. Key parameters include adjusting the sample's pH to an acidic level to suppress the ionization of the phenolic group, thereby increasing its hydrophobicity. The addition of salt (salting-out) can further decrease the analyte's solubility in the aqueous layer, enhancing extraction efficiency.

| Ionic Strength | Addition of a neutral salt (e.g., NaCl) | Decreases the solubility of the organic analyte in the aqueous phase, promoting its transfer to the organic phase. |

Solid Phase Extraction (SPE) provides a more efficient and reproducible alternative to LLE, requiring smaller solvent volumes and reducing the risk of emulsion formation. nih.gov The methodology involves passing a liquid sample through a solid sorbent that retains the analyte. The analyte is later eluted with a small amount of an appropriate solvent. For this compound, a reversed-phase sorbent like C18 would be effective, retaining the compound through hydrophobic interactions with its cyclopentylmethylthio group and phenyl ring.

Table 2: SPE Sorbent and Solvent Selection for this compound

Sorbent Type Retention Mechanism Elution Solvent
Reversed-Phase (C18, C8) Hydrophobic interactions Methanol, Acetonitrile
Normal-Phase (Silica, Alumina) Polar interactions (hydrogen bonding) Hexane/Ethyl Acetate mixture

| Ion-Exchange (Anion Exchange) | Electrostatic interaction with the ionized phenolate | pH-adjusted buffer, followed by a strong organic solvent |

Microextraction Techniques

Modern analytical chemistry favors microextraction techniques that minimize sample and solvent usage, aligning with the principles of green chemistry. researchgate.net These methods are particularly suitable for trace analysis.

Solid-Phase Microextraction (SPME) is a solvent-free technique where a coated fiber is exposed to a sample, and the analyte is adsorbed onto the coating. nih.govresearchgate.net For this compound, a fiber with a nonpolar or mixed-polarity coating would be suitable. After extraction, the fiber is transferred to the injection port of a chromatograph for thermal desorption and analysis.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid method where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample. mdpi.com This creates fine droplets that provide a large surface area for quick extraction of the analyte into the organic phase. The mixture is then centrifuged to collect the sedimented, analyte-rich organic phase.

Table 3: Microextraction Techniques Applicable to this compound

Technique Principle Key Parameters for Optimization
SPME Adsorption of analyte onto a coated fiber. Fiber coating (e.g., PDMS, Polyacrylate), extraction time, temperature, sample agitation. researchgate.net

| DLLME | Partitioning into a dispersed micro-volume of organic solvent. | Choice of extraction and disperser solvents (e.g., ethyl acetate and acetone), solvent volumes, sample pH. mdpi.com |

Isotopic Labeling Strategies for Metabolic and Mechanistic Tracing

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a biological system or a chemical reaction. wikipedia.org By replacing an atom in this compound with one of its heavier, stable isotopes (e.g., ²H, ¹³C, ³⁴S), the compound can be distinguished from its naturally occurring counterparts by mass spectrometry or NMR. wikipedia.orgacs.org

This strategy is invaluable for several reasons:

Metabolic Studies: Labeled this compound can be administered to an in vivo or in vitro system to track its absorption, distribution, metabolism, and excretion (ADME). acs.org Metabolites containing the isotopic label can be definitively identified, revealing pathways such as oxidation of the sulfur atom or conjugation at the phenolic group. researchgate.netmdpi.com

Mechanistic Elucidation: Isotopic labeling helps in understanding chemical reaction mechanisms. For example, using deuterium (²H) can reveal kinetic isotope effects, providing insight into bond-breaking steps.

Quantitative Analysis: A labeled version of the analyte is the ideal internal standard for quantification using isotope dilution mass spectrometry. It behaves almost identically to the unlabeled analyte during sample preparation and analysis, correcting for any losses and matrix effects.

The synthesis of labeled compounds must be strategic to place the isotope in a part of the molecule relevant to the study and at a position that is not metabolically labile.

Table 4: Potential Isotopic Labeling Strategies for this compound

Isotope Potential Labeling Position Primary Application
¹³C Phenyl ring, Cyclopentyl ring Tracing the carbon skeleton in metabolic studies; gold standard for ADME studies (as ¹⁴C). acs.orgchemrxiv.org
²H (Deuterium) C-H bonds on the rings or alkyl chain Probing reaction mechanisms through kinetic isotope effects; internal standards. researchgate.net

| ³⁴S | Thioether sulfur atom | Specifically tracking metabolic transformations of the sulfur moiety (e.g., oxidation to sulfoxide (B87167) or sulfone). |

No Publicly Available Data on the Environmental Fate and Ecotoxicology of this compound

Despite a comprehensive search of scientific literature and environmental databases, no information was found regarding the environmental fate, degradation, and ecotoxicological principles of the chemical compound this compound.

Extensive searches were conducted to locate data on the key environmental parameters of this substance, as outlined in the requested article structure. However, these efforts yielded no specific studies or documented findings related to this compound.

The search for information encompassed the following key areas, for which no data could be retrieved:

Environmental Fate, Degradation, and Ecotoxicological Principles of 2 Cyclopentylmethylthio Phenol

Adsorption and Mobility in Environmental Compartments:The behavior of this compound in soil, sediment, and water remains uncharacterized.

Water-Sediment Distribution Coefficients:The partitioning behavior of the compound between water and sediment has not been studied.

Due to the complete absence of scientific data for 2-(Cyclopentylmethylthio)phenol in the public domain, it is not possible to provide an analysis of its environmental fate, degradation, or ecotoxicological principles. The lack of information prevents the creation of the requested data tables and detailed research findings.

Ecotoxicological Principles in Aquatic and Terrestrial Systems

Mechanistic Basis of Ecotoxicological Responses:Without any ecotoxicological data, the underlying mechanisms of how this compound might exert toxicity in biological systems remain unknown.

While general principles of environmental science and toxicology can be applied to predict the likely behavior of chemical compounds, the absence of specific empirical data for this compound prevents any scientifically robust assessment as requested.

Material Science and Industrial Applications of 2 Cyclopentylmethylthio Phenol

Role as a Ligand in Coordination Chemistry

No published studies on the synthesis of metal complexes using 2-(Cyclopentylmethylthio)phenol as a ligand were found.

There is no available research on the catalytic applications of metal complexes involving this compound.

No information exists in the scientific literature regarding the luminescent or magnetic properties of coordination polymers derived from this compound.

Polymer Chemistry and Monomer Applications

Research detailing the incorporation of this compound into polymeric backbones could not be located.

There are no documented methods for the synthesis of functionalized polymers using this compound.

No Publicly Available Research Data on the

Despite a comprehensive search of scientific literature and patent databases, no publicly available information was found regarding the material science and industrial applications of the chemical compound This compound . The search was specifically targeted to uncover research related to its use in polymerization, nanotechnology, sensors, and optoelectronics.

The investigation sought to find data on the following specific areas:

Polymerization Mechanisms: No studies detailing the involvement of this compound in any polymerization processes have been identified.

Nanotechnology: There is no available research on the use of this compound for the surface functionalization of nanoparticles or in the formation of self-assembled monolayers (SAMs) and thin films.

Sensors and Optoelectronics: The search yielded no results on the application of this compound in the development of chemo-sensors, biosensors, organic light-emitting diodes (OLEDs), or solar cells.

The absence of information across these diverse fields of material science suggests that this compound has likely not been a subject of significant research and development for these applications, or any such research is not in the public domain.

Consequently, the detailed article on the material science and industrial applications of this compound as outlined in the user's request cannot be generated due to the lack of foundational research data.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-(Cyclopentylmethylthio)phenol to improve yield and purity?

Methodological Answer:
To optimize synthesis, focus on:

  • Reagent stoichiometry: Adjust molar ratios of cyclopentylmethylthiol and phenol derivatives to minimize side reactions.
  • Catalyst selection: Use Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts to enhance regioselectivity .
  • Temperature control: Maintain reaction temperatures between 50–80°C to balance reaction rate and byproduct formation.
  • Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Basic: What spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify protons on the phenol ring (δ 6.5–7.5 ppm) and cyclopentylmethylthio group (δ 1.5–2.5 ppm for cyclopentyl CH₂). Use DEPT-135 to distinguish CH₃/CH₂/CH groups .
  • FT-IR: Confirm S-C and O-H bonds via peaks at ~2550 cm⁻¹ (thioether C-S) and ~3200 cm⁻¹ (phenolic O-H) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns to confirm substituent positions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Waste Management: Segregate waste in labeled containers for halogenated organics. Neutralize acidic/byproduct residues before disposal .
  • Emergency Measures: Keep spill kits (absorbents, neutralizing agents) accessible. For inhalation exposure, administer fresh air and seek medical attention .

Advanced: How can researchers resolve contradictions in crystallographic data obtained for this compound derivatives?

Methodological Answer:

  • Refinement Strategies:
    • Use SHELXL for high-resolution data to model disorder in flexible cyclopentyl groups. Apply restraints for bond lengths/angles .
    • Validate hydrogen bonding networks with PLATON or Mercury to resolve ambiguities in O-H···S interactions .
  • Data Validation: Cross-check with spectroscopic data (e.g., NMR) to confirm torsion angles and substituent conformations .

Advanced: What methodological approaches are recommended for investigating the oxidative degradation pathways of this compound in aqueous systems?

Methodological Answer:

  • Radical Scavenging Assays: Use pulse radiolysis to quantify reaction rate constants (k) with hydroxyl radicals (·OH). Compare to reference compounds like phenol (k = 1.4×10¹⁰ M⁻¹s⁻¹) .
  • LC-MS/MS Analysis: Identify degradation products (e.g., sulfoxides, quinones) via reverse-phase C18 columns and electrospray ionization. Use isotopic labeling to track sulfur oxidation pathways .
  • Kinetic Modeling: Apply pseudo-first-order kinetics under varying pH/temperature conditions to predict environmental persistence .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified cyclopentyl groups (e.g., cyclohexyl, branched alkyl) or thioether replacements (e.g., sulfoxide, sulfone) .
  • Assay Design:
    • Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC assays) with ciprofloxacin as a positive control.
    • Antioxidant Potential: Measure DPPH radical scavenging (IC₅₀) and compare to Trolox .
  • Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinities for target enzymes (e.g., cytochrome P450) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.